

An In-depth Technical Guide on 1,7-Dioxo-4,10-dithiacyclododecane

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Compound of Interest

Compound Name: 1,7-Dioxo-4,10-dithiacyclododecane

Cat. No.: B12647172

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IUPAC Name: **1,7-Dioxo-4,10-dithiacyclododecane**

This technical guide serves to consolidate the available scientific information on **1,7-Dioxo-4,10-dithiacyclododecane** for researchers, scientists, and professionals in drug development. While comprehensive experimental data for this specific molecule is limited in publicly accessible literature, this document provides a summary of its known properties and discusses potential applications by drawing parallels with structurally related macrocyclic compounds.

Chemical and Physical Properties

1,7-Dioxo-4,10-dithiacyclododecane, a 12-membered macrocycle containing two oxygen and two sulfur heteroatoms, possesses a unique set of properties that make it a subject of interest in coordination chemistry and material science.^{[1][2]} Its structure suggests a potential for selective metal ion complexation.

Table 1: General and Physicochemical Properties of **1,7-Dioxo-4,10-dithiacyclododecane**

Property	Value	Source
IUPAC Name	1,7-Dioxa-4,10-dithiacyclododecane	NIST WebBook[2]
Other Names	4,10-Dioxa-1,7-dithiacyclododecane	NIST WebBook[2]
CAS Number	294-95-1	NIST WebBook[2]
Molecular Formula	C ₈ H ₁₆ O ₂ S ₂	NIST WebBook[2]
Molecular Weight	208.341 g/mol	NIST WebBook[2]
IUPAC Standard InChI	InChI=1S/C8H16O2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h1-8H2	NIST WebBook[2]
IUPAC Standard InChIKey	ANWGCVKFKPDUBI-UHFFFAOYSA-N	NIST WebBook[2]

A summary of available thermodynamic data from chemical databases is presented in Table 2. These values are crucial for understanding the compound's behavior in various chemical processes.

Table 2: Thermodynamic Properties of **1,7-Dioxa-4,10-dithiacyclododecane**

Property	Description	Value	Units	Source
ΔfG°	Standard Gibbs free energy of formation	kJ/mol	Cheméo[3]	
$\Delta fH^\circ_{\text{gas}}$	Enthalpy of formation at standard conditions	kJ/mol	Cheméo[3]	
$\Delta_{\text{fus}}H^\circ$	Enthalpy of fusion at standard conditions	kJ/mol	Cheméo[3]	
$\Delta_{\text{vap}}H^\circ$	Enthalpy of vaporization at standard conditions	kJ/mol	Cheméo[3]	
log10WS	Log10 of Water solubility	mol/l	Cheméo[3]	
logPoct/wat	Octanol/Water partition coefficient	Cheméo[3]		
McVol	McGowan's characteristic volume	ml/mol	Cheméo[3]	
Pc	Critical Pressure	kPa	Cheméo[3]	
Tboil	Normal Boiling Point Temperature	K	Cheméo[3]	
Tc	Critical Temperature	K	Cheméo[3]	

Tfus	Normal melting (fusion) point	K	Cheméo[3]
Vc	Critical Volume	m ³ /kmol	Cheméo[3]

(Note: Specific values for many of these properties are not readily available in the cited public databases.)

Potential Applications in Research and Drug Development

While specific research on the applications of **1,7-Dioxa-4,10-dithiacyclododecane** is not extensively documented, its structural motifs, characteristic of crown ethers, suggest several potential areas of utility.

Catalysis

The presence of oxygen and sulfur donor atoms within the macrocyclic ring makes **1,7-Dioxa-4,10-dithiacyclododecane** a candidate for use as a ligand in catalysis.[1] Crown ether complexes are known to solubilize metal salts in organic solvents and can activate the associated anions, thereby promoting catalytic activity.[1] Although detailed catalytic studies on this specific compound are yet to be widely published, research on analogous diaza-crown ethers provides valuable insights. For instance, copper(II) complexes of 1,7-dioxa-4,10-diazacyclododecane have demonstrated significant efficacy in the cleavage of supercoiled DNA, exhibiting rate accelerations of approximately 10⁸-fold over the uncatalyzed reaction.[4] This suggests that metal complexes of **1,7-Dioxa-4,10-dithiacyclododecane** could be designed to exhibit potent catalytic activity in various biochemical reactions.

Separation and Extraction Processes

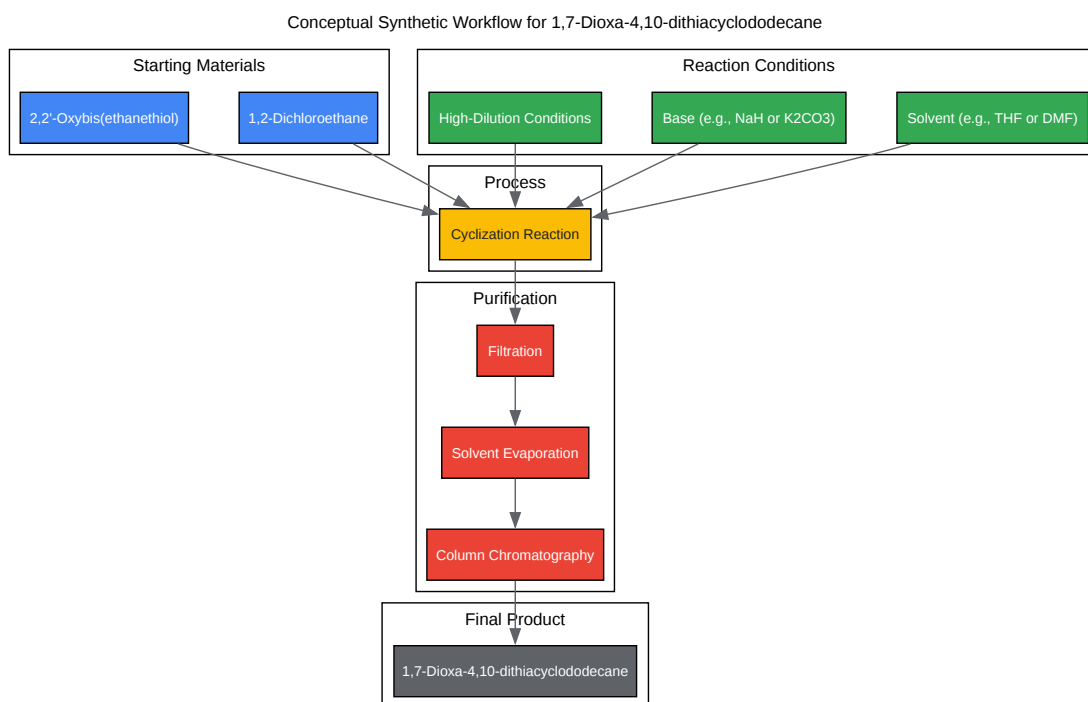
The selective ion-binding capabilities of crown ethers are well-established. The 12-membered ring of **1,7-Dioxa-4,10-dithiacyclododecane**, along with its specific combination of donor atoms, likely confers selectivity towards certain metal ions. This property could be exploited for the separation and recovery of valuable or toxic metal ions from aqueous solutions.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **1,7-Dioxa-4,10-dithiacyclododecane** are not readily available in the searched literature. However, a general synthetic approach for such macrocycles can be conceptualized based on established methods for crown ether synthesis.

Conceptual Synthetic Workflow

The synthesis of macrocyclic ethers and thioethers often involves the reaction of a diol or dithiol with a dihalide or ditosylate under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A plausible, though hypothetical, synthetic route is depicted in the workflow diagram below.

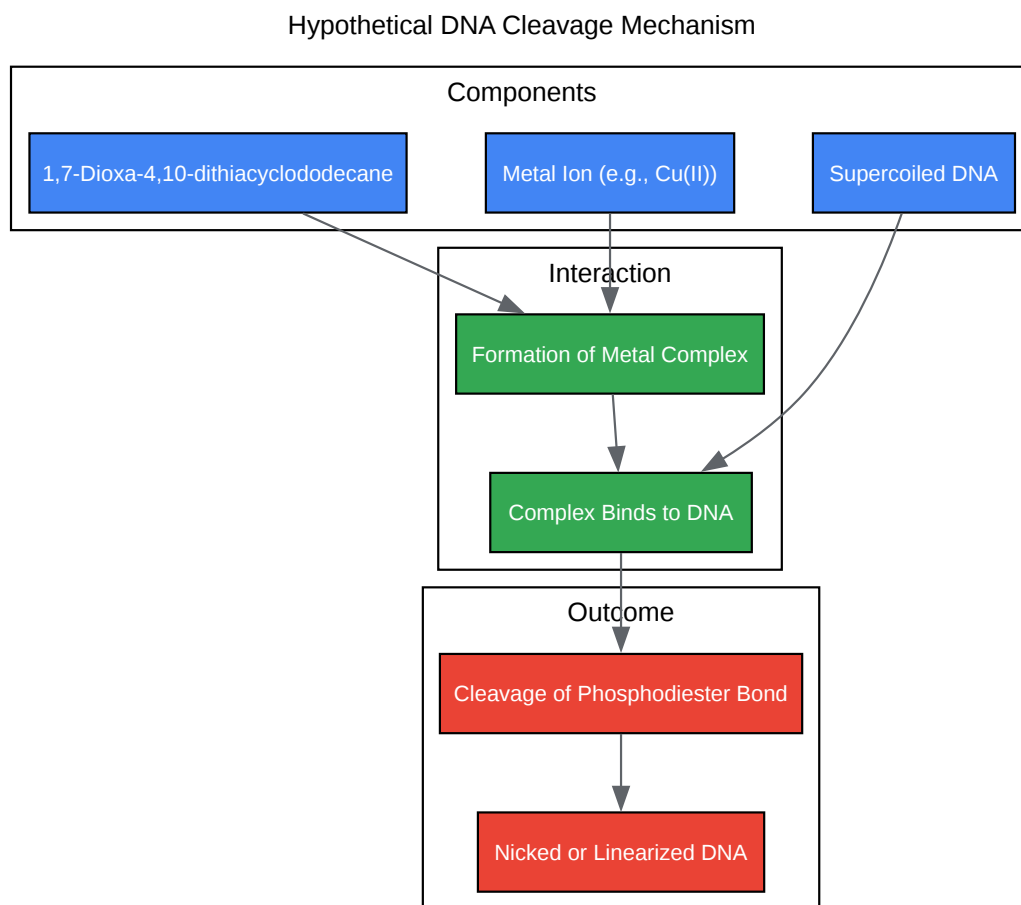


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Caption: Conceptual workflow for the synthesis of **1,7-Dioxo-4,10-dithiacyclododecane**.

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the involvement of **1,7-Dioxa-4,10-dithiacyclododecane** in any biological signaling pathways. Research on analogous diazacyclododecane derivatives has shown their potential to interact with and cleave DNA, suggesting a possible, though yet unexplored, role in interfering with cellular processes at the genetic level. The logical relationship for the action of a hypothetical metal complex of this compound in DNA cleavage, based on related compounds, is illustrated below.



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Caption: Hypothetical mechanism of DNA cleavage by a metal complex.

Future Research Directions

The field would greatly benefit from further investigation into **1,7-Dioxa-4,10-dithiacyclododecane**. Key areas for future research include:

- Development of robust synthetic protocols: Establishing and publishing a reliable and scalable synthesis method is a critical first step.
- Comprehensive characterization: Detailed spectroscopic and crystallographic analysis would provide a deeper understanding of its structural and electronic properties.
- Metal ion complexation studies: Investigating its binding affinity and selectivity for a range of metal ions would elucidate its potential in separation science and catalysis.
- Exploration of biological activity: Screening for antimicrobial, anticancer, or other biological activities, particularly of its metal complexes, could open avenues for therapeutic applications.

In conclusion, while **1,7-Dioxa-4,10-dithiacyclododecane** is a compound with interesting structural features, it remains largely underexplored. The information available on analogous compounds suggests that it holds promise as a versatile building block in supramolecular chemistry and as a ligand in catalysis and bioinorganic chemistry. Further dedicated research is necessary to fully uncover its potential and pave the way for its application in science and technology.

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References

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